(1H-indol-2-yl)(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
(1H-indol-2-yl)(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone: is a complex organic compound featuring an indole ring system, a trifluoromethyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide, while the piperazine ring can be constructed through nucleophilic substitution reactions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters such as temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The indole ring can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: : Reduction reactions can be performed on the trifluoromethyl group or the piperazine ring.
Substitution: : Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Indole-2-carboxylic acid derivatives.
Reduction: : Reduced trifluoromethyl derivatives or piperazine derivatives.
Substitution: : Substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry: : It can serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and inflammation.
Material Science: : Its unique structure makes it suitable for use in organic electronic materials.
Organic Synthesis: : It can be used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
This compound is unique due to its combination of an indole ring, a trifluoromethyl group, and a piperazine ring. Similar compounds might include:
Indole derivatives: : These compounds are known for their biological activity and are used in various pharmaceutical applications.
Trifluoromethyl compounds: : These compounds are often used in medicinal chemistry due to their stability and bioactivity.
Piperazine derivatives: : These compounds are used in a variety of applications, including as intermediates in organic synthesis and as pharmaceuticals.
Biological Activity
The compound (1H-indol-2-yl)(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone , often referred to as a thiazole-bearing indole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features an indole moiety linked to a piperazine ring, which is further substituted with a trifluoromethylbenzo[d]thiazole group. This unique combination is hypothesized to contribute to its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole and indole derivatives, particularly those that can interact with cellular signaling pathways. The compound under discussion has shown promising results in vitro against various cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
Jurkat (T-cell leukemia) | < 10 | |
A-431 (epidermoid carcinoma) | < 15 | |
U251 (glioblastoma) | < 20 |
The presence of the trifluoromethyl group is believed to enhance lipophilicity and cellular uptake, contributing to its cytotoxic effects. Research indicates that compounds with similar structures exhibit significant interaction with Bcl-2 proteins, suggesting a mechanism involving apoptosis induction in cancer cells.
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties. Studies suggest that the compound may exert protective effects in seizure models, possibly through modulation of neurotransmitter systems:
The SAR analysis indicates that modifications on the phenyl ring can significantly influence anticonvulsant activity, with electron-donating groups enhancing efficacy.
The proposed mechanisms for the biological activity of this compound include:
- G-Quadruplex Stabilization : Similar compounds have been shown to stabilize G-quadruplex structures in DNA, which can lead to altered gene expression and apoptosis in cancer cells .
- Receptor Modulation : The interaction with serotonin receptors (5-HT2A and 5-HT6) has been noted in related indole derivatives, suggesting a potential pathway for mood modulation and neuroprotection .
Case Study 1: Antitumor Efficacy
In a study assessing various thiazole-indole derivatives, the compound demonstrated significant cytotoxicity against Jurkat cells with an IC50 value comparable to established chemotherapeutics like doxorubicin. Molecular dynamics simulations revealed that the compound interacts hydrophobically with target proteins, which may explain its potent activity .
Case Study 2: Anticonvulsant Properties
In preclinical trials, the compound exhibited notable anticonvulsant effects in both MES and PTZ models. The results indicated that structural modifications could enhance its efficacy, making it a candidate for further development in treating epilepsy .
Properties
IUPAC Name |
1H-indol-2-yl-[4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4OS/c22-21(23,24)14-5-3-7-17-18(14)26-20(30-17)28-10-8-27(9-11-28)19(29)16-12-13-4-1-2-6-15(13)25-16/h1-7,12,25H,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLNWTVCHJVHET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)C4=CC5=CC=CC=C5N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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